molecular formula C3H7NO3 B1487314 L-serine-d7 CAS No. 935275-35-7

L-serine-d7

Cat. No.: B1487314
CAS No.: 935275-35-7
M. Wt: 112.14 g/mol
InChI Key: MTCFGRXMJLQNBG-DTZHYFPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-serine-d7 is an internal standard for the quantification of L-serine . It is a non-essential amino acid produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .


Synthesis Analysis

L-serine is synthesized from 3-phosphoglycerate in a multistep biosynthesis. The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) . The first reaction, catalyzed by PGDH, is strongly shifted towards the reagents, and coupling to the following step by PSAT is required to push the equilibrium towards L-serine formation .


Molecular Structure Analysis

The molecular formula of this compound is C3D7NO3 . The InChi Code is InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 .


Chemical Reactions Analysis

L-serine is a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a role in the formation of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in water . The molecular weight is 112.1 .

Scientific Research Applications

Importance in Cellular Metabolism

L-serine plays a crucial role in several cellular metabolic pathways. It is a nonessential amino acid vital for the biosynthesis of proteins, neurotransmission, and the synthesis of complex molecules like sphingolipids, phospholipids, and sulphur-containing amino acids. Its hydroxyl side-chain contributes to the polarity of proteins, and it serves as a primary site for binding a phosphate group, which is essential in regulating protein function. L-serine is also a precursor for other amino acids and essential compounds, including phosphatidylserine, sphingomyelin, glycine, and d-serine, emphasizing its central role in cellular metabolism and homeostasis (Holeček, 2022).

Role in Neurobiology

D-serine, derived from L-serine, is a significant neurotransmitter in the human central nervous system (CNS). It binds to N-methyl-D-aspartate receptors (NMDARs), mediating several vital physiological and pathological processes, including synaptic plasticity and neurotoxicity. These functions highlight the essential role of D-serine, a product of L-serine, as a determinant of NMDAR-mediated neurotransmission in the mammalian CNS (Bardaweel et al., 2014).

Implications in Disease and Development

L-serine's significance extends to its involvement in disease and development. Congenital defects in L-serine synthesizing enzymes present with severe neurological abnormalities, underscoring the importance of this pathway in brain development and function. L-serine and its metabolic products are being investigated for therapeutic use in a range of diseases, including primary disorders of serine metabolism, diabetic neuropathy, hyperhomocysteinemia, and neurodegenerative diseases like amyotrophic lateral sclerosis. Its potential as a conditionally essential amino acid, particularly in disorders where humans cannot synthesize L-serine in sufficient quantities, is a subject of ongoing research (de Koning et al., 2003).

Safety and Hazards

L-serine-d7 is not intended for human or veterinary use . It should be stored at -20°C and shipped at room temperature . The safety data sheet suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Biochemical Analysis

Biochemical Properties

L-serine-d7 participates in numerous biochemical reactions, serving as a precursor for several essential biomolecules. It is involved in the synthesis of proteins, phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . The enzymes that interact with this compound include phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . Additionally, this compound interacts with serine racemase, which converts it to D-serine, a co-agonist of NMDA receptors .

Cellular Effects

This compound influences various cellular processes, including cell proliferation, differentiation, and function. It plays a vital role in maintaining steady-state levels of D-serine in the brain, which is crucial for neurotransmission . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes, and sphingolipids, which are essential for cell signaling and membrane structure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It serves as a substrate for enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, facilitating the synthesis of this compound from 3-phosphoglycerate . Additionally, this compound can be converted to D-serine by serine racemase, which then acts as a co-agonist of NMDA receptors, influencing synaptic transmission and plasticity . The deuterium labeling in this compound allows for precise tracking of these interactions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that this compound can influence cellular processes over extended periods, highlighting its potential for long-term research applications .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can positively influence cellular function and metabolism, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical and cellular outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phosphorylated pathway, where it is synthesized from 3-phosphoglycerate . It also participates in the synthesis of glycine and D-serine, which are important for neurotransmission . The enzymes phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase play key roles in these pathways, facilitating the conversion of intermediates to this compound . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in different cellular compartments . The distribution of this compound within tissues can vary depending on the experimental conditions and the presence of other biomolecules that interact with it .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is primarily found in the cytosol, where it participates in the phosphorylated pathway and other metabolic processes . Additionally, this compound can be localized to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound is available where it is needed for various biochemical reactions and cellular functions .

Properties

IUPAC Name

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-DTZHYFPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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